Benzenepentanal, alpha-methyl-

Description

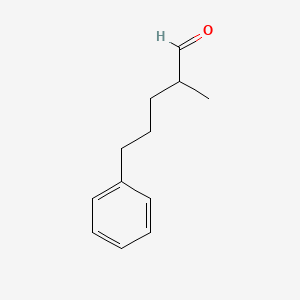

Benzenepentanal, alpha-methyl- (IUPAC name: 5-phenylpentanal with a methyl substituent on the α-carbon) is an aromatic aldehyde derivative featuring a benzene ring attached to a five-carbon aldehyde chain, with a methyl group (-CH₃) positioned on the α-carbon adjacent to the aldehyde functional group. The α-methyl substitution likely influences steric hindrance, electronic effects, and reactivity, as observed in related compounds .

Properties

CAS No. |

36613-11-3 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methyl-5-phenylpentanal |

InChI |

InChI=1S/C12H16O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3 |

InChI Key |

AHSQPFFBBHOZGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition to the Aldehyde Group

Aldehydes undergo nucleophilic addition due to the electrophilic nature of the carbonyl carbon. For benzenepentanal, α-methyl- , the α-methyl group introduces steric hindrance, potentially slowing reaction rates compared to less substituted aldehydes .

Key Reactions:

-

Hydrogenation (Reduction): Reaction with hydrides (e.g., NaBH₄, LiAlH₄) would reduce the aldehyde to a primary alcohol (C₆H₅-C(CH₃)H₂-CH₂OH).

-

Grignard Reagents: Nucleophilic attack by organometallic reagents (e.g., RMgX) would form secondary alcohols (C₆H₅-C(CH₃)H₂-CH₂OR).

-

Cyanohydrin Formation: Reaction with cyanide (CN⁻) could yield α-hydroxy nitriles (C₆H₅-C(CH₃)H₂-CH(CN)OH), though steric effects may limit efficiency .

| Reaction Type | Reagent | Product | Steric Effects |

|---|---|---|---|

| Reduction | LiAlH₄ | Primary alcohol | Moderate hindrance |

| Grignard Addition | RMgX (R = alkyl) | Secondary alcohol | Significant hindrance |

| Cyanohydrin Formation | CN⁻ | α-hydroxy nitrile | High hindrance |

Oxidation and Dehydration Reactions

The aldehyde group can undergo oxidation or dehydration under acidic/basic conditions.

-

Oxidation: Strong oxidizing agents (e.g., CrO₃, KMnO₄) would oxidize the aldehyde to a carboxylic acid (C₆H₅-C(CH₃)H₂-CH₂COOH), though the α-methyl group may stabilize the intermediate carbocation during oxidation.

-

Dehydration: Acidic conditions (e.g., H₂SO₄) could promote elimination, forming an α,β-unsaturated aldehyde (C₆H₅-C(CH₃)H₂-CH=CH₂CHO), depending on reaction conditions and stability of intermediates .

Condensation Reactions

Aldehydes participate in aldol condensation and related reactions. For benzenepentanal, α-methyl- , the α-methyl group could influence the reaction pathway:

Electrophilic Substitution on the Benzene Ring

The benzene ring in benzenepentanal, α-methyl- may undergo electrophilic substitution, influenced by the polar aldehyde group.

-

Directing Effects: The aldehyde group is a strong electron-withdrawing meta-directing substituent. Friedel-Crafts acylation (if applicable) would likely occur at the meta position relative to the aldehyde .

-

Nitration/Sulfonation: Electrophiles would attack the benzene ring at the meta position, forming nitro or sulfonic acid derivatives.

Strain and Steric Effects

The α-methyl group introduces steric bulk, which may:

-

Inhibit Nucleophilic Attack: Slowing reactions like Grignard additions or cyanohydrin formation.

-

Stabilize Carbocations: During oxidation or elimination, the methyl group could stabilize adjacent carbocations via hyperconjugation.

Stability and Reactivity Trends

-

Aldehyde Stability: The aldehyde group is less reactive than ketones due to reduced electron withdrawal from the aromatic ring.

-

α-Methyl Effect: Steric hindrance may reduce reaction rates compared to unsubstituted analogs but could enhance carbocation stability in elimination reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Aromatic Aldehydes and Ketones

Benzeneacetaldehyde (CAS: 122-78-1)

- Structure : Benzene ring with a two-carbon aldehyde chain (C₆H₅-CH₂CHO).

- Key Differences: Shorter chain length compared to benzenepentanal.

- Relevance : Highlights how chain elongation and substituents alter aldehyde reactivity and solubility .

Methyl Methacrylate (CAS: 80-62-6)

- Structure : α-methyl-substituted acrylate ester (CH₂=C(CH₃)-COOCH₃).

- Key Comparison : The α-methyl group in methyl methacrylate enhances polymer stability by reducing chain mobility. This suggests that α-methyl in benzenepentanal might similarly stabilize its conformation or reduce oxidation rates .

Methyl-Substituted Aromatic Hydrocarbons

Alpha-Methylnaphthalene (CAS: 90-12-0)

- Structure : Naphthalene with a methyl group on the α-carbon.

- Key Properties : Lower ignition quality compared to naphthalene, as seen in cetane index studies (Table 1). The methyl group increases molecular weight and reduces volatility .

- Implications for Benzenepentanal : Methyl substitution may lower volatility and alter combustion properties if applied industrially.

Table 1: Physical Properties of Selected Aromatic Compounds

*Cetane index measures ignition delay; higher values indicate better ignition quality .

Bioactive Methyl-Substituted Carboxylic Acids

β-Hydroxy-β-aryl Propanoic Acids (e.g., 3-hydroxy-2-methyl-3-(4-diphenyl)-butanoic acid)

Research Findings and Implications

Physicochemical Behavior

- Steric Effects : The α-methyl group in benzenepentanal likely reduces reactivity at the aldehyde site due to steric hindrance, analogous to methyl methacrylate’s stabilization .

- Solubility and Volatility : Compared to shorter-chain aldehydes (e.g., benzeneacetaldehyde), benzenepentanal’s longer chain may decrease water solubility but increase lipophilicity, favoring applications in organic solvents or lipid-based formulations .

Q & A

Q. What computational approaches predict the compound’s behavior in polymer matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.